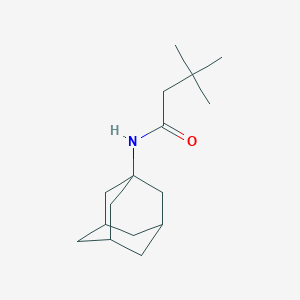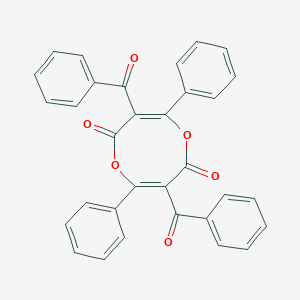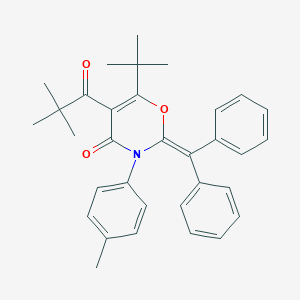
2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one involves several steps. The synthetic route typically starts with the preparation of key intermediates, which are then subjected to specific reaction conditions to form the final product. Common methods include:
- Step 1: Preparation of Intermediates:
- The synthesis begins with the preparation of intermediates such as 4-methylphenyl, pivaloyl chloride, and tert-butyl derivatives.
- These intermediates are prepared through standard organic synthesis techniques, including Friedel-Crafts acylation and alkylation reactions.
- Step 2: Formation of the Oxazinone Ring:
- The key step involves the formation of the oxazinone ring through a cyclization reaction.
- This is typically achieved by reacting the prepared intermediates under controlled conditions, such as using a base catalyst and specific solvents.
- Step 3: Final Product Formation:
- The final step involves the condensation of the cyclized intermediate with alpha-phenylbenzylidene.
- This step requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one undergoes various chemical reactions, including:
- Oxidation Reactions:
- The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
- These reactions result in the formation of oxidized derivatives, which can be further studied for their properties and applications.
- Reduction Reactions:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions lead to the formation of reduced derivatives, which may exhibit different chemical and physical properties.
- Substitution Reactions:
- The compound can participate in substitution reactions, where specific functional groups are replaced with other groups.
- Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one has several scientific research applications:
- Chemistry:
- The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
- It serves as a precursor for the synthesis of various heterocyclic compounds.
- Biology:
- In biological research, the compound is studied for its potential as a biochemical probe.
- It is used to investigate enzyme interactions and cellular pathways.
- Medicine:
- The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.
- It is studied for its pharmacological properties and potential efficacy in treating various diseases.
- Industry:
- In industrial applications, the compound is used in the development of specialty chemicals and materials.
- It is utilized in the production of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
- Molecular Targets:
- The compound interacts with enzymes and receptors, modulating their activity.
- It binds to specific active sites, influencing biochemical reactions and cellular processes.
- Pathways Involved:
- The compound affects various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
- It modulates the expression of genes and proteins, leading to changes in cellular behavior.
Vergleich Mit ähnlichen Verbindungen
2-Benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one can be compared with similar compounds to highlight its uniqueness:
- Similar Compounds:
- Benzenepropanoic acid, α-hydroxy-, methyl ester
- Benzenemethanol, α-methyl-
- Uniqueness:
- The unique combination of functional groups in this compound imparts distinct chemical and physical properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C33H35NO3 |
|---|---|
Molekulargewicht |
493.6g/mol |
IUPAC-Name |
2-benzhydrylidene-6-tert-butyl-5-(2,2-dimethylpropanoyl)-3-(4-methylphenyl)-1,3-oxazin-4-one |
InChI |
InChI=1S/C33H35NO3/c1-22-18-20-25(21-19-22)34-30(36)27(28(35)32(2,3)4)29(33(5,6)7)37-31(34)26(23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21H,1-7H3 |
InChI-Schlüssel |
PNNPISMJSVHXQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(OC2=C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C)C(=O)C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(OC2=C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro(pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10,2'-[1,3]-dioxolane)-2-carboxylic acid](/img/structure/B371815.png)
![2-Bromo-9-(hydroxymethyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B371816.png)
![10-(Hydroxymethyl)-2-iodo-4-oxatricyclo[4.3.1.0~3,7~]decan-5-one](/img/structure/B371817.png)
![1-(1-Bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)ethanone](/img/structure/B371818.png)
![(1-Bromospiro{pentacyclo[4.3.0.0~2,4~.0~3,8~.0~5,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetonitrile](/img/structure/B371820.png)
![4,4'-dibenzoyl-5,5'-diphenyl-2,2'(3H,3'H)-dioxo-3,3'-bis[furan-3-ylidene]](/img/structure/B371821.png)
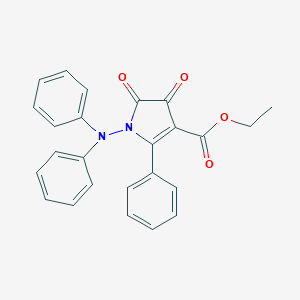

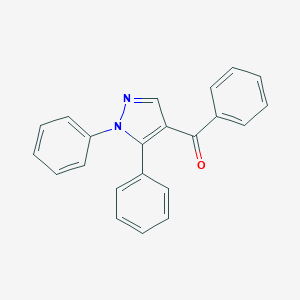
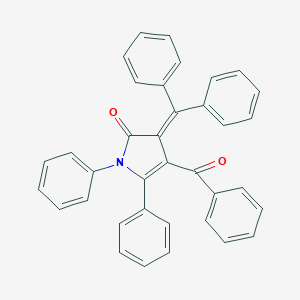
![5-(4-methylphenyl)-4,7,7,7a-tetraphenyl-7,7a-dihydrofuro[3,2-c]pyridine-2,3,6(5H)-trione](/img/structure/B371834.png)
